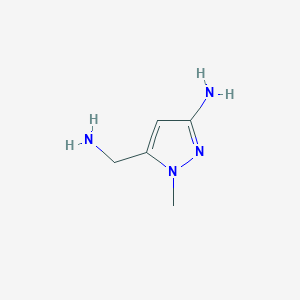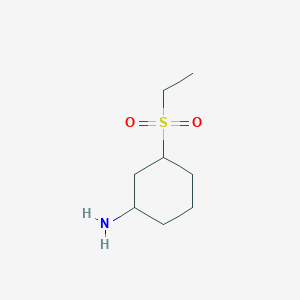![molecular formula C10H13ClS B13178007 2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13178007.png)
2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene is an organic compound with the molecular formula C10H13ClS It features a thiophene ring substituted with a cyclobutyl group that is further modified with a chloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene typically involves the reaction of thiophene with a cyclobutylmethyl chloride under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophene, followed by the addition of cyclobutylmethyl chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding cyclobutylmethylthiophene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to oxidize the thiophene ring.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to achieve the reduction of the compound.
Major Products
Substitution Reactions: Products include azidomethylcyclobutylthiophene, thiocyanatomethylcyclobutylthiophene, and various amine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones of the thiophene ring.
Reduction Reactions: The major product is cyclobutylmethylthiophene.
Wissenschaftliche Forschungsanwendungen
2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thiophene ring can participate in π-π interactions and electron transfer processes, contributing to its activity in organic electronic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-([1-(Chloromethyl)cyclobutyl]methyl)furan: Similar structure but with a furan ring instead of a thiophene ring.
2-([1-(Chloromethyl)cyclobutyl]methyl)benzene: Similar structure but with a benzene ring instead of a thiophene ring.
2-([1-(Chloromethyl)cyclobutyl]methyl)pyrrole: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The sulfur atom in the thiophene ring enhances its ability to participate in various chemical reactions and interactions, making it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C10H13ClS |
|---|---|
Molekulargewicht |
200.73 g/mol |
IUPAC-Name |
2-[[1-(chloromethyl)cyclobutyl]methyl]thiophene |
InChI |
InChI=1S/C10H13ClS/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6H,2,4-5,7-8H2 |
InChI-Schlüssel |
GDDWSIOEIKNFSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CC2=CC=CS2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


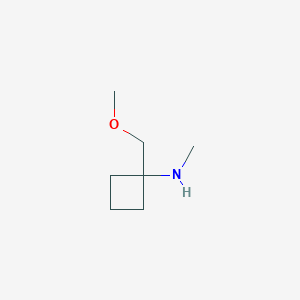

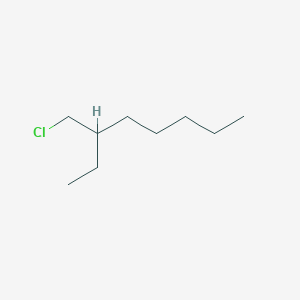
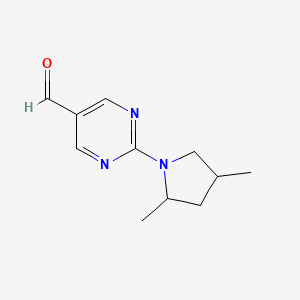


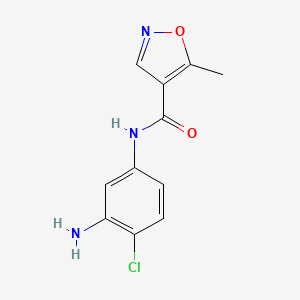

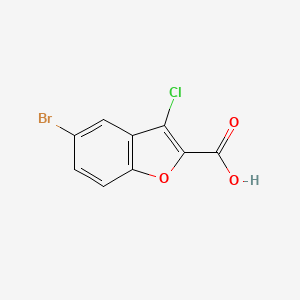
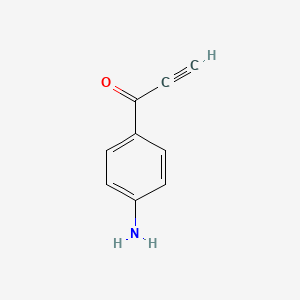
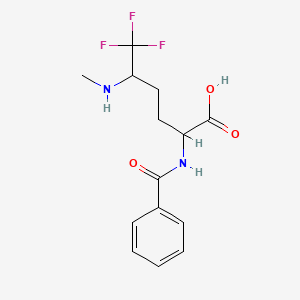
![5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B13178000.png)
